4-(3-Thienyl)benzoic acid

Physical Organic Chemistry Medicinal Chemistry QSAR Modeling

Researchers face failed Suzuki couplings and misleading SAR when substituting heteroaryl benzoic acid analogs without comparative data. 4-(3-Thienyl)benzoic acid (CAS 29886-64-4) solves this with quantifiable differentiators. - **Biological**: IC50 = 300 nM against bovine PDE5 - validated chemical probe for vascular biology. - **Material science**: High mp (282°C) and σp = 0.062 enable tailored liquid crystalline polymers. - **Synthetic utility**: Ideal substrate for optimizing heteroaryl cross-coupling catalysis. Procurement advantage: Reliable supply chain, batch-to-batch consistency for critical R&D.

Molecular Formula C11H8O2S
Molecular Weight 204.25 g/mol
CAS No. 29886-64-4
Cat. No. B1361814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Thienyl)benzoic acid
CAS29886-64-4
Molecular FormulaC11H8O2S
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC=C2)C(=O)O
InChIInChI=1S/C11H8O2S/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13)
InChIKeyFISAUHGRILVMDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Thienyl)benzoic acid: A Benchmark Heteroaryl Carboxylic Acid


4-(3-Thienyl)benzoic acid (CAS 29886-64-4) is a heteroaromatic building block of the thienylbenzoic acid class, featuring a 3-thienyl group attached to the para-position of a benzoic acid core. It serves as a key intermediate in the synthesis of liquid crystalline materials, conjugated polymers, and bioactive molecules, owing to its rigid, planar framework that enables predictable structural and electronic tuning. Its primary utility lies in its use as a Suzuki coupling partner and a precursor for functionalized esters and amides. [1]

Heteroaryl Suzuki coupling partner for aryl bromides/boronic acids
Liquid crystalline ester precursor with tailored electronic profile
PDE5 enzyme probe derivatization via carboxylic acid handle

4-(3-Thienyl)benzoic acid: Superior to 2-Thienyl & Furyl Analogs


Within the thienylbenzoic acid family, seemingly minor structural variations (e.g., moving the sulfur atom from the 2- to the 3-position, or replacing it with oxygen) result in substantial, quantifiable changes in electronic character, intermolecular interactions, and biological activity. For example, the 3-thienyl substituent exhibits a markedly different Hammett sigma constant (σp) compared to the 2-thienyl group, directly impacting the pKa of the carboxylic acid and its reactivity in coupling reactions. [1] Furthermore, the PDE5 inhibitory activity of 4-(3-thienyl)benzoic acid is distinct from that of other heteroaryl benzoic acids, underscoring that these analogs are not functionally interchangeable in biological assays. Therefore, substituting one analog for another without rigorous comparative data can lead to failed syntheses, misleading structure-activity relationship (SAR) conclusions, and compromised material performance. The evidence below quantifies these critical differentiators.

Electronic mismatch 3-Thienyl vs. 2-thienyl substitution alters Hammett sigma, shifting reactivity and pKa.
Biological activity gap PDE5 inhibition data for the 3-thienyl analog may not transfer to 2-thienyl or furyl analogs.
Thermal behavior shift Regioisomer melting points differ substantially, impacting purification and high-temperature processing.

4-(3-Thienyl)benzoic acid: Head-to-Head Quantitative Evidence


Electronic Effect: Hammett σp vs. 2-Thienyl

The 3-thienyl substituent confers a distinct electronic environment compared to the more commonly used 2-thienyl group. The Hammett σp constant for the 3-thienyl group is 0.062, indicating a weakly electron-withdrawing effect, while the σp for the 2-thienyl group is reported as 0.337, a more strongly electron-withdrawing character. [1] This nearly five-fold difference in substituent constant directly translates to quantifiable differences in the pKa of the resulting benzoic acid and the reactivity of its derivatives in electrophilic aromatic substitution and cross-coupling reactions.

Hammett σp vs. 2-Thienyl
Head-to-head
σp 0.062 vs 0.337
3-Thienyl is ~5.4× less electron-withdrawing
Aq. EtOH, 25°C; guides reactivity tuning
Physical Organic Chemistry Medicinal Chemistry QSAR Modeling

PDE5 Inhibition vs. In-Class Benchmarks

4-(3-Thienyl)benzoic acid has been identified as a covalent inhibitor of phosphodiesterase-5 (PDE5). Its potency is quantifiable: in an assay using bovine PDE5, it exhibits an IC50 value of 300 nM. [1] For procurement decisions in early-stage drug discovery or chemical biology, this compound serves as a distinct chemical probe with a defined potency against a clinically relevant target, which cannot be assumed for its close analogs like the 2-thienyl or furan-3-yl derivatives, for which such target-specific data are not established in the same context.

PDE5 Inhibition IC50
Class-level
300 nM
Defined potency against bovine PDE5 enzyme
Comparator data unavailable; context-dependent
Pharmaceutical Research Enzymology Cardiovascular Biology

Melting Point vs. 2-Thienyl & 3-Positional Isomers

The melting point of 4-(3-Thienyl)benzoic acid is 282°C. This is significantly higher than the melting points of its regioisomers: 4-(2-Thienyl)benzoic acid melts at 240°C, and 3-(3-Thienyl)benzoic acid melts at 177°C. [1] [2] The para-3-thienyl substitution pattern confers a much more robust crystalline lattice than its analogs, a property directly relevant to purification, handling, and formulation.

Melting Point vs. Isomers
Head-to-head
282°C vs 240°C / 177°C
+42°C and +105°C higher than 2-thienyl and meta isomer
Supports easier recrystallization and thermal stability
Materials Science Crystallography Process Chemistry

4-(3-Thienyl)benzoic acid: Validated Research & Industrial Applications


PDE5-Targeted Probe and Lead Optimization

The documented IC50 of 300 nM against bovine PDE5 positions 4-(3-thienyl)benzoic acid as a specific chemical probe for studying this enzyme's role in vascular biology and related pathologies. Its carboxylic acid handle allows for straightforward conjugation or derivatization to explore SAR around the 3-thienylphenyl core. [1]

Liquid Crystalline Ester Precursor

Thienylbenzoic acid derivatives are established precursors for liquid crystalline materials. The high melting point (282°C) and distinct electronic character (σp = 0.062) of 4-(3-thienyl)benzoic acid make it a valuable monomer for synthesizing esters and polymers with tailored mesophase behavior and thermal stability. [2]

Suzuki-Miyaura Coupling Benchmark Substrate

As a heteroaryl benzoic acid, this compound is a product of and a substrate for Suzuki-Miyaura cross-coupling reactions. Its unique electronic profile, quantified by its Hammett sigma constant, makes it an ideal test case for developing and optimizing new palladium or nickel catalytic systems, particularly those aimed at challenging heteroaryl-heteroaryl bond formations.

Application
Selection Property
Validation Focus
PDE5 Enzyme Probe Synthesis & SAR
Reported PDE5 inhibition context
Enzyme assay reproducibility and SAR mapping
Liquid Crystalline Ester Precursor
Thermal stability and mesophase tuning
Melting point and phase-behavior correlation
Suzuki Coupling Benchmark Substrate
Heteroaryl cross-coupling reactivity
Catalyst screening and yield optimization

Technical Documentation Hub

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